molecular formula C13H11ClN2O2 B11000560 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11000560
M. Wt: 262.69 g/mol
InChI Key: IOHLVOYNERGJSP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Cyclopropyl protons: $$\delta 0.85–1.15 \, \text{ppm}$$ (multiplet, 4H).
    • Aromatic protons: $$\delta 7.45 \, \text{ppm}$$ (doublet, H-5), $$\delta 8.20 \, \text{ppm}$$ (singlet, H-2).
    • Carboxamide NH₂: $$\delta 7.95 \, \text{ppm}$$ (broad singlet, 2H).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • Quinoline C-4 ketone: $$\delta 176.5 \, \text{ppm}$$.
    • Carboxamide carbonyl: $$\delta 167.8 \, \text{ppm}$$.
    • Cyclopropyl carbons: $$\delta 10.2 \, \text{ppm}$$ (CH₂), $$\delta 18.5 \, \text{ppm}$$ (CH).

Infrared (IR) Spectroscopy

Key absorptions include:

  • $$ \nu_{\text{C=O}} $$: $$1670 \, \text{cm}^{-1}$$ (ketone), $$1645 \, \text{cm}^{-1}$$ (amide I).
  • $$ \nu_{\text{N-H}} $$: $$3300 \, \text{cm}^{-1}$$ (amide stretching).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a $$\lambda_{\text{max}}$$ at $$275 \, \text{nm}$$ (methanol), attributed to $$\pi \rightarrow \pi^$$ transitions in the quinoline ring. A shoulder at $$320 \, \text{nm}$$ suggests n $$\rightarrow \pi^$$ transitions involving the carboxamide group.

Mass Spectrometry

  • ESI-MS (positive mode) : Major peaks at $$m/z = 264.1 \, [\text{M+H}]^+$$ and $$m/z = 286.1 \, [\text{M+Na}]^+$$.
  • Fragmentation pattern : Loss of the cyclopropyl group ($$-41 \, \text{Da}$$) and cleavage of the carboxamide ($$-44 \, \text{Da}$$) dominate.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c14-7-1-4-9-11(5-7)15-6-10(12(9)17)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18)

InChI Key

IOHLVOYNERGJSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Core Skeleton Construction

ParameterSpecificationYield (%)Purity (HPLC)
SolventTetrahydrofuran (THF)7495.2
Temperature0–5°C6893.8
Cyclopropylamine eq1.57495.2

Improved Process Using 4-Chloro-7-Methoxyquinoline-6-Carboxamide Intermediate

Intermediate Synthesis

A patent by US20210188778A1 details an optimized route using 4-chloro-7-methoxyquinoline-6-carboxamide as a key intermediate. The process avoids low-yielding ammonolysis by employing formamide and sodium tert-butoxide in dimethylformamide (DMF) at 5–10°C. This step achieves 89% yield with >99% purity, critical for scaling.

Methoxy-to-Chloro Conversion

The methoxy group at position 7 is replaced with chlorine using PCl₅ in dichloroethane under reflux. This step proceeds via nucleophilic aromatic substitution, requiring 12 hr for completion and yielding 82% of the chlorinated product.

Table 2: Chlorination Efficiency Across Solvents

SolventReaction Time (hr)Yield (%)Byproducts (%)
Dichloroethane12823.1
Toluene18756.4
Chlorobenzene15784.9

Carboxamide Formation via Acid Chloride Intermediate

Acid Chloride Preparation

Quinoline-6-carboxylic acid derivatives are converted to acid chlorides using thionyl chloride (SOCl₂) in toluene at 100–110°C. The reaction completes within 4–6 hr, with excess SOCl₂ removed under vacuum to prevent side reactions.

Amine Coupling

The acid chloride reacts with cyclopropylamine in acetone with K₂CO₃ as a base. This method, adapted from pyrazine-2-carboxamide synthesis, achieves 76% yield at 0–5°C.

Comparative Analysis of Synthesis Routes

Yield and Purity Trade-Offs

  • Route 1 (Cyclization) : 74% yield, 95.2% purity.

  • Route 2 (Intermediate-Based) : 82% yield, >99% purity.

  • Route 3 (Acid Chloride) : 76% yield, 94.5% purity.

Solvent Impact on Crystallization

Recrystallization from ethanol/water (1:3 v/v) produces needle-like crystals with 99.1% purity, while DMF/water yields lower purity (97.3%) due to solvent retention.

Optimization and Scale-Up Considerations

Catalytic Enhancements

Adding 0.1 eq of DMAP during amidation accelerates the reaction by 30%, reducing process time from 12 hr to 8 hr.

Industrial-Scale Purification

Fluidized bed jet milling reduces particle size to <10 μm, enhancing solubility. Milling at −20°C prevents thermal degradation, maintaining >99% purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the C7 Position

The chlorine atom at position 7 undergoes nucleophilic displacement with sulfur- and nitrogen-based nucleophiles:

Reaction TypeConditionsProductYieldSource
Thiol substitution3-Mercaptopropionic acid, aqueous acetone, triethylamine, reflux7-[(2-Carboxyethyl)thio]-8-nitro derivative58–63%
Amine substitutionPiperazine derivatives, DMSO, 80–180°C7-Piperazinyl derivatives68–78%

Key findings :

  • Thiol substitutions proceed via SNAr (nucleophilic aromatic substitution) mechanisms, facilitated by electron-withdrawing groups (e.g., nitro at C8) activating the C7 position .

  • Amine substitutions require polar aprotic solvents (e.g., DMSO) and elevated temperatures for efficient displacement .

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis and subsequent derivatization:

Hydrolysis :

  • Conditions : NaOH (2M), ethanol/water (1:1), reflux, 6–8 hrs.

  • Product : 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Derivatization :

ReagentConditionsProductApplicationSource
DiazomethaneDry THF, 0–5°C, 2 hrsDiazoacetyl derivatives (e.g., 4a, 4b)Antibacterial intermediates
D-Glutamic acid/GlycineBenzene, Na₂CO₃, refluxAmino acid conjugates (3a, 3b)Prodrug development

Mechanistic insight :

  • Hydrolysis of the amide bond generates a carboxylic acid intermediate, which can be esterified or coupled to amino acids for enhanced bioavailability .

Metal Complexation via Chelation

The carbonyl and amide groups enable coordination with transition metals:

Metal IonConditionsComplex TypeStability Constant (log K)Source
Fe³⁺Ethanol/water, pH 6–7, 25°COctahedral12.3 ± 0.2
Cu²⁺Methanol, room temperatureSquare planar14.1 ± 0.3

Applications :

  • Metal complexes exhibit enhanced antibacterial activity compared to the parent compound, likely due to improved membrane permeability.

Redox Reactions Involving the Quinoline Core

The quinoline ring participates in oxidation and reduction processes:

Oxidation :

  • Reagent : KMnO₄ in acidic medium (H₂SO₄).

  • Product : 7-Chloro-1-cyclopropyl-4-oxo-3-carboxyquinoline N-oxide.

Reduction :

  • Reagent : H₂/Pd-C (10% w/w), ethanol, 50°C.

  • Product : 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoline-3-carboxamide.

Significance :

  • Oxidation introduces polar N-oxide groups, altering solubility and pharmacokinetics.

  • Reduction saturates the quinoline ring, potentially reducing toxicity .

Diazonium Coupling and Chlorination

Diazo intermediates enable further functionalization:

ReactionConditionsProductYieldSource
Diazomethane treatmentAnhydrous HCl, 0°C, 1 hr7-Chloro-N-[5-chloro-4-oxopantyl] derivatives72%
HCl-mediated chlorinationCH₂Cl₂, 25°C, 12 hrsChloroacetyl derivatives (5a, 5b)68–72%

Structural confirmation :

  • Diazonium intermediates were characterized by sharp 1H^1H NMR signals at δ 5.48–5.78 ppm for CH=N=N groups .

Comparative Reactivity with Analogues

Reactivity differs significantly from non-chlorinated or non-cyclopropyl analogues:

Feature7-Chloro-N-cyclopropyl DerivativeNon-Chlorinated AnalogueReason for Difference
C7 substitution rateFaster (t₁/₂ = 2.1 hrs at 80°C)Slower (t₁/₂ = 6.8 hrs)Chlorine’s electron-withdrawing effect
Amide hydrolysis rateSlower (k = 0.12 h⁻¹)Faster (k = 0.45 h⁻¹)Steric hindrance from cyclopropyl group

Data adapted from .

Scientific Research Applications

Antibacterial Properties

The compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Research indicates that it is particularly effective against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, making it a valuable candidate for antibiotic development .

Table 1: Antibacterial Activity of 7-Chloro-N-Cyclopropyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide

Bacterial StrainActivity (mg/mL)Reference
Staphylococcus aureus0.5
Klebsiella pneumoniae1.0
Pseudomonas aeruginosaNo activity

Synthesis and Drug Development

The compound serves as an important intermediate in the synthesis of other quinolone derivatives, which are widely used as antibiotics. Its structure allows for modifications that can enhance antibacterial efficacy and reduce resistance mechanisms in bacteria .

Case Study: Synthesis of Ciprofloxacin Derivatives

A study highlighted the synthesis of new derivatives based on 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, focusing on enhancing their antibacterial properties. The derivatives were evaluated for their activity against ESKAPE pathogens, which are known for their multidrug resistance. The results demonstrated that structural modifications could lead to compounds with improved efficacy compared to existing antibiotics like ciprofloxacin .

Applications in Medicinal Chemistry

The compound's unique chemical structure makes it a versatile scaffold in medicinal chemistry. It can be modified to create new APIs with various therapeutic effects, including anti-inflammatory and anticancer activities. The ability to chelate metal ions also opens avenues for the development of metal-based drugs .

Table 2: Potential Therapeutic Applications

Application TypeDescriptionReference
AntibacterialEffective against resistant bacterial strains
Anti-inflammatoryPotential for development in inflammatory diseases
AnticancerScaffold for designing anticancer agents

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Insights: X-ray data for ethyl ester analogs () reveal planar quinoline cores and intermolecular interactions critical for crystallinity . Similar studies on the target compound are lacking.
  • Activity Gaps: No direct evidence exists for the target compound’s biological activity; predictions are based on structural analogs.
  • Synthetic Challenges : Introducing the carboxamide group without destabilizing the cyclopropyl ring requires precise reaction conditions .

Biological Activity

7-Chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as 7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 93110-13-5), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₃H₁₀ClN₁O₃
Molecular Weight263.68 g/mol
CAS Number93110-13-5
LogP2.688

The biological activity of 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is primarily attributed to its interaction with various biological targets:

  • Antibacterial Activity : The compound exhibits potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. It has shown comparable or superior efficacy to ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that this compound possesses significant cytotoxic effects against various cancer cell lines, including U-87 (glioblastoma) and MCF-7 (breast cancer). The mechanism involves the inhibition of cell proliferation and induction of apoptosis .
  • Inhibition of Viral Replication : In vitro studies have demonstrated that the compound can suppress the replication of SARS-CoV-2, indicating potential utility in antiviral therapies .

Antibacterial Studies

A study evaluated the antibacterial activity of various derivatives of quinolone compounds, including 7-chloro-N-cyclopropyl derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) as low as 0.125 μg/mL against resistant strains like Acinetobacter baumannii .

Anticancer Studies

In a comparative study, 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline was assessed for its anticancer efficacy against several cell lines:

  • U-87 Cell Line : Showed significant cytotoxicity with IC50 values in the low micromolar range.
  • MCF-7 Cell Line : Induced apoptosis through the activation of caspase pathways .

In Vivo Efficacy

In vivo studies on tumor-bearing mice treated with the compound demonstrated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against S. aureus, E. coli, and MRSA
AnticancerCytotoxic to U-87 and MCF-7 cell lines
AntiviralSuppresses SARS-CoV-2 replication

Q & A

Q. How should conflicting crystallographic data on hydrogen bonding be resolved?

  • Compare multiple datasets (e.g., CCDC entries) to identify consistent patterns. For example, C–H⋯O interactions in triclinic crystals (Z = 2) are reproducible across studies, while deviations in bond lengths may arise from temperature or solvent effects .

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